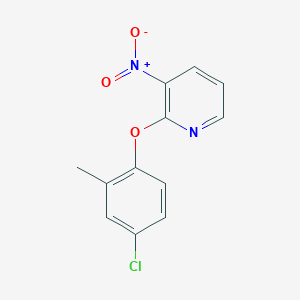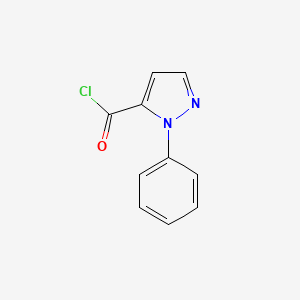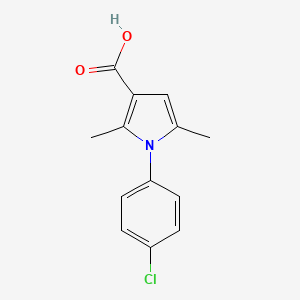
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
- Synonyms : 1-4-chlorophenyl cyclopropanecarboxylic acid, 1-4-chlorophenyl cyclopropane-1-carboxylic acid, and others .
Molecular Structure Analysis
The crystal structure of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been studied. It crystallizes in the orthorhombic crystal system and exhibits C–H…N intermolecular interactions. The structure is stabilized by π–π interactions between the pyrrole and phenyl rings .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Applications
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound with potential applications across various scientific fields. Below is a detailed analysis of its unique applications in six distinct areas of research:
Medicine: In the medical field, this compound could be explored for its pharmacological potential. Derivatives of pyrrole, which is part of this compound’s structure, have been known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . Further research could investigate its efficacy as a therapeutic agent in treating specific diseases.
Agriculture: The structural similarity of this compound to known plant growth regulators suggests potential agricultural applications. It could be studied for its effects on plant hormone levels, growth patterns, and stress resistance in crops . Modifying its structure could lead to the development of new agrochemicals that enhance crop yield and resilience.
Material Science: Compounds with chlorophenyl groups have been utilized in material science for the synthesis of polymers and coatings with specific properties . The compound could be a candidate for creating new materials with desired thermal or mechanical characteristics.
Environmental Science: Chlorophenyl-containing compounds have been associated with environmental persistence and bioaccumulation . This compound could be used in environmental science research to develop better understanding and remediation strategies for persistent organic pollutants.
Biochemistry: In biochemistry, the compound could be investigated for its interaction with enzymes and proteins. Its potential as an inhibitor or activator of biochemical pathways could lead to insights into cellular processes and the development of biochemical tools .
Pharmacology: The pyrrole moiety is a common feature in pharmacologically active molecules. Research into the pharmacological applications of this compound could focus on its potential as a lead compound for drug development, particularly in the areas of cancer therapy, infectious diseases, and neurological disorders .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUJMMWBQLMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208967 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
60217-76-7 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060217767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



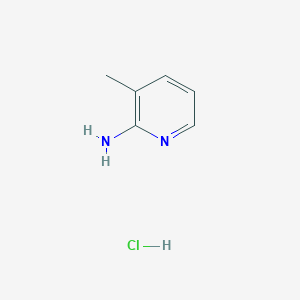
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)
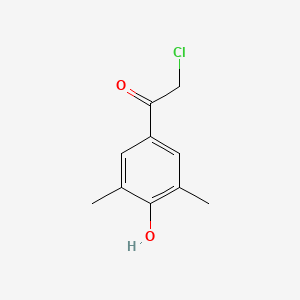
![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)




